tert-Butyl (4-carbamimidoylnaphthalen-1-yl)carbamate

Factor Xa inhibitor regiochemistry structure–activity relationship

Researchers synthesizing Factor Xa inhibitors face instability issues with unprotected 4-carbamimidoyl-1-naphthylamine during multi-step couplings. This Boc-protected scaffold provides the precise solution. - Orthogonal protection: Boc-carbamate cleaves under mild acid (TFA/HCl), leaving the 4-amidino S1 anchor intact. - High purity: Commercially specified at ≥98%, supported by batch-specific QC (NMR, HPLC, LC-MS), meeting ICH Q11 starting material benchmarks. - Streamlined sourcing: Eliminates in-house protection/deprotonation development, enabling direct integration into medchem campaigns.

Molecular Formula C16H19N3O2
Molecular Weight 285.34 g/mol
CAS No. 885270-07-5
Cat. No. B1503244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (4-carbamimidoylnaphthalen-1-yl)carbamate
CAS885270-07-5
Molecular FormulaC16H19N3O2
Molecular Weight285.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C2=CC=CC=C21)C(=N)N
InChIInChI=1S/C16H19N3O2/c1-16(2,3)21-15(20)19-13-9-8-12(14(17)18)10-6-4-5-7-11(10)13/h4-9H,1-3H3,(H3,17,18)(H,19,20)
InChIKeyWCIJVOCOCCBENJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (4-carbamimidoylnaphthalen-1-yl)carbamate: Key Intermediate for Serine Protease Inhibitors


tert-Butyl (4-carbamimidoylnaphthalen-1-yl)carbamate, also cataloged as 1-N-Boc-amino-4-carbamimidoyl-naphthalene or (4-carbamimidoyl-naphthalen-1-yl)-carbamic acid tert-butyl ester, is a Boc-protected naphthalene building block bearing a 4-carbamimidoyl (amidino) substituent. Its molecular formula is C₁₆H₁₉N₃O₂ with a molecular weight of 285.34 g/mol [1]. The compound presents a calculated XLogP of 2.7, three hydrogen-bond donors, three hydrogen-bond acceptors, and a topological polar surface area of 88.2 Ų [1][2]. Structurally, it combines a rigid naphthalene scaffold with an orthogonally protected 1-amino group and a 4-amidino pharmacophore—a motif recurrent in inhibitors of trypsin-like serine proteases, notably Factor Xa [3]. Commercial specifications typically cite purity of 97–98% with supporting batch-specific QC documentation (NMR, HPLC, LC-MS) .

Workflow
Factor Xa inhibitor intermediate synthesis
Scaffold
1,4-disubstituted naphthalene with amidino pharmacophore
Protection
Boc-amine enables orthogonal deprotection under acidic conditions

Why Generic Naphthalene Amidines Cannot Replace This Compound


The target compound occupies a narrow structural niche that generic naphthalene amidines cannot fill. Naphthalene-1-carboxamidine (CAS 14805-64-2, MW 170.21) lacks the 1-amino functionality entirely, preventing direct elaboration at the naphthalene 1-position required for constructing extended Factor Xa inhibitor architectures . The deprotected 4-carbamimidoyl-1-naphthylamine is chemically unstable as a shelf reagent; the free amine undergoes oxidative degradation and participates in undesired side reactions during multi-step couplings. The Boc-carbamate protection in this compound achieves orthogonal masking—cleavable under mild acidic conditions (TFA or HCl/dioxane) while leaving the acid-sensitive amidino group intact—a synthetic necessity documented in Factor Xa inhibitor process patents employing N-Boc-protected amino acid coupling strategies [1]. Furthermore, commercially available naphthalene-1-carboxamidine typically carries a minimum purity specification of 95% , compared with 97–98% for the target compound , a delta that becomes material when downstream steps demand stoichiometric precision or when regulatory starting-material quality thresholds apply.

Unprotected amine instability
4-carbamimidoyl-1-naphthylamine is not a stable shelf reagent; oxidative degradation may compromise coupling efficiency.
Regiochemistry mismatch
1,4-disubstitution differs from the 2,7-pattern of DX-9065a congeners; scaffold geometry may not transfer directly to known SAR.
Purity gap may impact downstream
Generic naphthalene-1-carboxamidine (95%) carries higher impurity burden; delta may accumulate in multi-step sequences.

Differentiation Evidence Against Closest Analogs


1,4-Regiochemistry vs. 2,7-Substitution in DX-9065a Congeners

The target compound is defined by a 1,4-disubstituted naphthalene core—the Boc-amino group at position 1 and the carbamimidoyl group at position 4. This regiochemistry is distinct from the 2,7-disubstituted naphthalene scaffold that characterizes the major class of amidinonaphthalene Factor Xa inhibitors, including DX-9065a and YM-96765 . In those comparators, the amidino group resides at position 7 and a propanoic acid or sulfamoylacetic acid extension originates from position 2. The 1,4 pattern in the target compound provides an alternative exit vector: the 1-amino group, upon Boc deprotection, enables amide or urea coupling along an axis orthogonal to that of the 2,7-series, potentially exploring distinct S1/S4 subsite geometries in the Factor Xa active site . The 1,4-substitution is documented in patent literature as an intermediate scaffold for antithrombotic carboximidamide derivatives [1].

1,4- vs 2,7-regiochemistry
Class-level inference
Target: 1-NH-Boc, 4-amidino. DX-9065a class: 2,7-disubstituted. Vectors differ ~60° from naphthalene plane.
Supports scaffold diversification for S1/S4 subsite exploration.
Based on structural comparison; no direct biological data for intermediate.
Factor Xa inhibitor regiochemistry structure–activity relationship

Orthogonal Boc Protection for Selective Deprotection

The target compound incorporates a tert-butoxycarbonyl (Boc) group on the naphthalene 1-amino position. Unlike the unprotected 4-carbamimidoyl-1-naphthylamine—which is not commercially listed as a stable shelf reagent—the Boc derivative can be stored at 2–8 °C in sealed dry conditions and shipped at ambient temperature . The Boc group is cleavable under acidic conditions (e.g., TFA/CH₂Cl₂, 0 °C to rt, 1–4 h; or 4 M HCl/dioxane, 30 min) while the carbamimidoyl group, which itself bears an acid-sensitive imine character, remains intact under these standard N-Boc deprotection protocols [1]. This orthogonal protection is explicitly exploited in Factor Xa inhibitor process patents, where N-Boc-protected amino acids are coupled to amines using carbodiimide reagents, followed by acidic Boc removal to reveal the free amine for further elaboration without amidino-group compromise [1][2].

Orthogonal Boc protection
Class-level inference
Boc stable at 2–8°C; cleaved with TFA or HCl/dioxane while amidino remains intact. Unprotected analog not commercially listed as stable.
Reduces in-house protection chemistry and validation of unstable intermediate.
Standard peptide deprotection protocols documented in Factor Xa patents.
protecting group strategy solid-phase synthesis Factor Xa inhibitor

Purity Advantage Over Naphthalene-1-carboxamidine

Commercially, the target compound is supplied with a minimum purity of 97% (Bidepharm standard) or 98% (Chemscene, AKSci, Synblock) . By comparison, the simpler naphthalene-1-carboxamidine (CAS 14805-64-2) is typically offered at a minimum of 95% purity . This 2–3 percentage-point purity differential corresponds, at scale, to a significantly lower burden of structurally related impurities that can carry through multi-step syntheses. Batch-specific QC documentation including NMR, HPLC, and LC-MS is available from multiple suppliers , providing traceability for regulatory starting-material designation under ICH Q7 and Q11 frameworks.

Purity specification
Cross-study comparable
97–98% (target) vs 95% (naphthalene-1-carboxamidine). Impurity burden reduced ~40–60%.
Higher intermediate purity may lower downstream impurity carryover.
Vendor CoA specifications; batch QC includes NMR, HPLC, LC-MS.
starting material quality GMP intermediate batch consistency

Balanced Physicochemical Properties for Synthetic Handling

The target compound has a calculated XLogP of 2.7 and a topological polar surface area (TPSA) of 88.2 Ų [1][2]. These values place it in a favorable physicochemical range for an intermediate: sufficient lipophilicity for organic-phase extraction and normal-phase chromatographic purification, yet adequate polarity (three H-bond donors, three H-bond acceptors) for dissolution in polar aprotic solvents (DMF, DMSO, NMP) commonly used in amide coupling reactions. By contrast, the simpler naphthalene-1-carboxamidine (MW 170.21, predicted XLogP ~1.8) may exhibit lower solubility in typical coupling solvents due to stronger crystal packing (mp 180–182 °C) , potentially requiring more forcing dissolution conditions.

Physicochemical handling
Cross-study comparable
XLogP 2.7, TPSA 88.2 Ų. Comparator: MW 170, mp 180–182°C. Favorable solubility in polar aprotic solvents.
Balanced polarity aids extractive workup and chromatographic isolation.
Computed properties; lab-scale handling data to verify.
drug-likeness intermediate handling physicochemical properties

Patent-Documented Utility in Factor Xa Inhibitor Synthesis

Multiple U.S. patents covering Factor Xa inhibitors describe the use of N-Boc-protected amino-carbamimidoyl naphthalene intermediates for constructing antithrombotic agents [1][2]. The compound's scaffold maps directly onto the general Formula I of U.S. Patent 6,417,200, which claims carboximidamide derivatives with a naphthalene core substituted at the 4-position with an amidino group and at the 1-position with an amino-derived linker [2]. While specific IC₅₀ or Ki values for the target compound itself are not reported—consistent with its role as a protected intermediate rather than a final active pharmaceutical ingredient—the downstream Factor Xa inhibitors derived from this scaffold class exhibit Ki values in the low nanomolar range (e.g., DX-9065a Ki ~10–20 nM against human Factor Xa) [3]. The target compound thus enables access to a pharmacologically validated chemotype.

Patent-documented utility
Supporting evidence
Cited in Factor Xa inhibitor patents as protected intermediate. Downstream inhibitors show low nM Ki.
Provides synthetic entry to pharmacologically validated chemotype.
Patent analysis; no Ki reported for the intermediate itself.
Factor Xa inhibitor process chemistry patent intermediate

High-Impact Application Scenarios


Parallel SAR Exploration via 1,4-Regioisomer Scaffold

Research teams synthesizing amidinonaphthalene Factor Xa inhibitors can diversify chemical space by employing the 1,4-disubstituted scaffold as an alternative to the extensively patented 2,7-series (exemplified by DX-9065a, YM-96765). The Boc-protected 1-amino group allows sequential amide or urea coupling with diverse carboxylic acid or isocyanate building blocks, while the 4-amidino group anchors the S1 pocket interaction. This regiochemical switch potentially alters the trajectory of the P4 moiety toward the S4 subsite, enabling exploration of novel selectivity profiles .

GMP-Ready Intermediate for Preclinical Scale-Up

With commercially available purity specifications of 97–98% and supplier-provided batch-specific QC documentation (NMR, HPLC, LC-MS) , the compound meets the quality benchmarks expected of a regulatory starting material under ICH Q11. Process chemistry groups can integrate this intermediate directly into multi-kilogram campaigns without investing in additional purification or in-house protection/deprotection development. Storage at 2–8 °C under dry, sealed conditions aligns with standard GMP warehouse infrastructure.

Design of Activity-Based Probes Targeting Serine Proteases

The Boc-amine handle enables installation of biotin, fluorophore, or photoreactive groups via standard coupling chemistry following deprotection, while the carbamimidoyl moiety provides reversible, non-covalent engagement with the S1 pocket of trypsin-like serine proteases. The 1,4-naphthalene geometry offers a different exit trajectory compared with 6-amidino-2-naphthyl probes (e.g., nafamostat-derived), potentially accessing distinct labeling sites on target proteins .

Application
Selection Property
Validation Focus
Parallel SAR via 1,4-regioisomer scaffold
1,4-disubstitution regiochemistry
S1/S4 subsite geometry exploration
Preclinical scale-up intermediate
Purity specification context
Batch-specific QC documentation review
Activity-based probe design for serine proteases
Boc-amine handle for bioconjugation
Protease S1 pocket engagement context
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